molecular formula C20H14N4O B11033365 6-methyl-9-phenylimidazo[1,2-b]indeno[2,1-f][1,2,4]triazepin-5(7H)-one

6-methyl-9-phenylimidazo[1,2-b]indeno[2,1-f][1,2,4]triazepin-5(7H)-one

Cat. No.: B11033365
M. Wt: 326.4 g/mol
InChI Key: QUEDEFSOMSYGEB-UHFFFAOYSA-N
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Description

6-methyl-9-phenylimidazo[1,2-b]indeno[2,1-f][1,2,4]triazepin-5(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon The specific structure of this compound includes multiple fused rings, making it a polycyclic compound

Preparation Methods

The synthesis of 6-methyl-9-phenylimidazo[1,2-b]indeno[2,1-f][1,2,4]triazepin-5(7H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that are then subjected to cyclization reactions to form the final polycyclic structure. Common reagents used in these reactions include phenylacetaldehyde, formaldehyde, and ammonia, which are involved in the formation of the imidazo and triazepin rings . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

6-methyl-9-phenylimidazo[1,2-b]indeno[2,1-f][1,2,4]triazepin-5(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s behavior in different environments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-methyl-9-phenylimidazo[1,2-b]indeno[2,1-f][1,2,4]triazepin-5(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-methyl-9-phenylimidazo[1,2-b]indeno[2,1-f][1,2,4]triazepin-5(7H)-one exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound’s polycyclic structure allows it to intercalate into DNA, potentially causing mutations . It can also interact with enzymes and other proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 6-methyl-9-phenylimidazo[1,2-b]indeno[2,1-f][1,2,4]triazepin-5(7H)-one include other polycyclic heterocycles such as:

The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H14N4O

Molecular Weight

326.4 g/mol

IUPAC Name

9-methyl-5-phenyl-2,3,6,8-tetrazatetracyclo[8.7.0.03,7.012,17]heptadeca-1,4,6,9,12,14,16-heptaen-11-one

InChI

InChI=1S/C20H14N4O/c1-12-17-18(14-9-5-6-10-15(14)19(17)25)23-24-11-16(22-20(24)21-12)13-7-3-2-4-8-13/h2-11H,1H3,(H,21,22)

InChI Key

QUEDEFSOMSYGEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN3C=C(N=C3N1)C4=CC=CC=C4)C5=CC=CC=C5C2=O

Origin of Product

United States

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